3-acetyl-6,8-dibromo-2H-chromen-2-one
Overview
Description
3-acetyl-6,8-dibromo-2H-chromen-2-one is a chemical compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . This compound has gained significant attention in the scientific community due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
3-Acetyl-6,8-dibromo-2H-chromen-2-one is a derivative of 3-(bromoacetyl)coumarin . Coumarins and their derivatives are pivotal components of many natural products and pharmaceuticals . They have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
Mode of Action
It is known that 3-(bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . They are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .
Biochemical Pathways
Coumarin derivatives have been reported to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some compounds synthesized from this compound have shown promising antitumor activity against liver carcinoma (hepg2-1) .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Cellular Effects
3-acetyl-6,8-dibromo-2H-chromen-2-one has been found to have potential antitumor activity against liver carcinoma . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6,8-dibromo-2H-chromen-2-one typically involves the bromination of 3-acetyl-2H-chromen-2-one. One common method includes the treatment of 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethylacetal in boiling xylene and methyl hydrazinecarbodithioate in 2-propanol at room temperature . This reaction yields 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one and methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)-hydrazine-1-carbodithioate in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-6,8-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.
Condensation Reactions: The compound can react with amino groups of various heterocyclic derivatives to form new compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Solvents: Common solvents include dimethylformamide (DMF), xylene, and 2-propanol.
Major Products Formed
Substitution Products: Various substituted derivatives of this compound.
Condensation Products: New heterocyclic compounds formed by condensation reactions.
Scientific Research Applications
3-acetyl-6,8-dibromo-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various bioactive heterocyclic scaffolds.
Biology: Investigated for its potential antiproliferative and antimicrobial activities.
Medicine: Promising inhibitor of type 2 diabetes mellitus.
Industry: Used in the development of chemosensors for multianalyte detection.
Comparison with Similar Compounds
Similar Compounds
3-(Bromoacetyl)coumarin: A prominent structural class in the synthesis of various bioactive heterocyclic scaffolds.
6,8-Dibromo-3-(bromoacetyl)-2H-chromen-2-one: Another brominated coumarin derivative with similar chemical properties.
Uniqueness
3-acetyl-6,8-dibromo-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
IUPAC Name |
3-acetyl-6,8-dibromochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPFBESXQREFHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353689 | |
Record name | 3-acetyl-6,8-dibromo-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-92-0 | |
Record name | 3-Acetyl-6,8-dibromo-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-acetyl-6,8-dibromo-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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